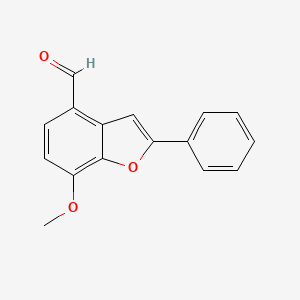
7-Methoxy-2-phenyl-1-benzofuran-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-methoxy-2-phenylbenzofuran-4-carbaldehyde typically involves the construction of the benzofuran ring followed by the introduction of the methoxy and phenyl groups at specific positions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-Methoxy-2-phenylbenzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives with potential pharmaceutical applications.
Biology: Its derivatives have shown promising biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new therapeutic agents.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The biological activities of 7-methoxy-2-phenylbenzofuran-4-carbaldehyde are attributed to its ability to interact with specific molecular targets and pathways. For example, its anti-tumor activity may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival. The exact mechanism of action can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
7-Methoxy-2-phenylbenzofuran-4-carbaldehyde can be compared with other benzofuran derivatives such as:
2-Phenylbenzofuran: Lacks the methoxy and aldehyde groups, resulting in different chemical and biological properties.
5-Methoxy-2-phenylbenzofuran: Similar structure but with the methoxy group at a different position, which can affect its reactivity and biological activity.
2-Phenylbenzofuran-4-carboxaldehyde:
These comparisons highlight the unique features of 7-methoxy-2-phenylbenzofuran-4-carbaldehyde, such as its specific substitution pattern, which can influence its chemical reactivity and biological activities.
Properties
CAS No. |
185406-93-3 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
7-methoxy-2-phenyl-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C16H12O3/c1-18-14-8-7-12(10-17)13-9-15(19-16(13)14)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
MLLUEKSLVITXGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















